molecular formula C15H10FN3O B11683415 5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol CAS No. 3588-82-7

5-[2-(4-Fluorophenyl)diazenyl]-8-quinolinol

Cat. No.: B11683415
CAS No.: 3588-82-7
M. Wt: 267.26 g/mol
InChI Key: OAYPFODTEYANHS-UHFFFAOYSA-N
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Description

(5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydrazinylidene moiety attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE typically involves the condensation of 4-fluorophenylhydrazine with a suitable quinolinone precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-[(E)-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE

Uniqueness

Compared to similar compounds, (5E)-5-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5,8-DIHYDROQUINOLIN-8-ONE stands out due to its specific structural features, such as the quinolinone core and the fluorophenyl group. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3588-82-7

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

5-[(4-fluorophenyl)diazenyl]quinolin-8-ol

InChI

InChI=1S/C15H10FN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H

InChI Key

OAYPFODTEYANHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)F

Origin of Product

United States

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